1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl-
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Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- can be synthesized through several methods. One common route involves the reaction of 2-piperazinone with 4,5’-bithiazole-2-carbonyl chloride, followed by acetylation and methylation . The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium halides, alkyl halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated spirocyclic compounds.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development
Properties
CAS No. |
36793-27-8 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NO2/c1-9(2)7-11(13-5-6-14-11)8-10(3,4)12-9/h12H,5-8H2,1-4H3 |
InChI Key |
MWAUGJALACXHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)OCCO2)C |
Origin of Product |
United States |
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